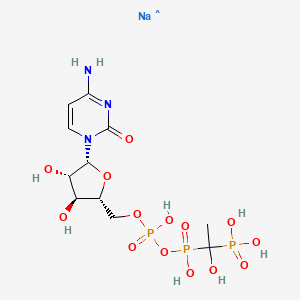
MBC-11 trisodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MBC-11 trisodium involves the covalent bonding of HEDP with cytarabine. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the stability of both components. The process involves the activation of the phosphonate group in HEDP, followed by its reaction with the hydroxyl group of cytarabine to form a stable ester linkage .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically produced in a solid form and stored under specific conditions to maintain its stability .
化学反応の分析
Types of Reactions
MBC-11 trisodium undergoes several types of chemical reactions, including:
Hydrolysis: The ester linkage between HEDP and cytarabine can be hydrolyzed under acidic or basic conditions, leading to the release of the individual components.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the phosphonate and hydroxyl groups.
Substitution: The phosphonate group in HEDP can participate in substitution reactions with various nucleophiles
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Hydrolysis: HEDP and cytarabine.
Oxidation: Oxidized forms of HEDP and cytarabine.
Reduction: Reduced forms of HEDP and cytarabine.
Substitution: Substituted derivatives of HEDP
科学的研究の応用
MBC-11 trisodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of bisphosphonate conjugates and their interactions with various biological molecules.
Biology: Investigated for its effects on bone metabolism and its potential to inhibit bone resorption.
Medicine: Explored as a therapeutic agent for treating tumor-induced bone disease and other bone-related disorders.
Industry: Utilized in the development of bone-targeting drug delivery systems and as a reference compound in pharmaceutical research .
作用機序
MBC-11 trisodium exerts its effects through a combination of the bone-targeting properties of HEDP and the cytotoxic effects of cytarabine. The compound binds to bone tissues, particularly at sites of high bone turnover, and delivers cytarabine directly to the tumor cells. Cytarabine inhibits DNA synthesis by incorporating into the DNA strand and causing chain termination, leading to the death of rapidly dividing tumor cells .
類似化合物との比較
Similar Compounds
Zoledronate: Another bisphosphonate used for treating bone diseases, but it does not have the cytotoxic component of cytarabine.
Alendronate: A bisphosphonate used for osteoporosis treatment, lacking the antimetabolite component.
Pamidronate: Similar to zoledronate, used for bone diseases but without the cytotoxic effects
特性
分子式 |
C11H20N3NaO14P3 |
|---|---|
分子量 |
534.20 g/mol |
InChI |
InChI=1S/C11H20N3O14P3.Na/c1-11(18,29(19,20)21)30(22,23)28-31(24,25)26-4-5-7(15)8(16)9(27-5)14-3-2-6(12)13-10(14)17;/h2-3,5,7-9,15-16,18H,4H2,1H3,(H,22,23)(H,24,25)(H2,12,13,17)(H2,19,20,21);/t5-,7-,8+,9-,11?;/m1./s1 |
InChIキー |
MMTNYCOGGHXEIF-UIRRGPDLSA-N |
異性体SMILES |
CC(O)(P(=O)(O)O)P(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O.[Na] |
正規SMILES |
CC(O)(P(=O)(O)O)P(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


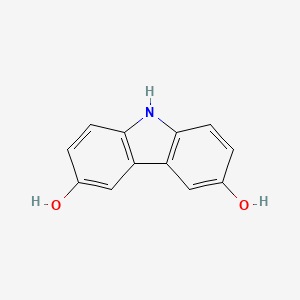
![Pyrazolo[1,5-a]pyrazine-2,3,5(4H)-tricarboxylic acid, 6,7-dihydro-, 3-methyl 5-[(4-nitrophenyl)methyl] ester](/img/structure/B13386234.png)
![Calcium; 2,3,4,5,6-pentahydroxyhexanoate; 2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-hexanoate; hydrate](/img/structure/B13386251.png)

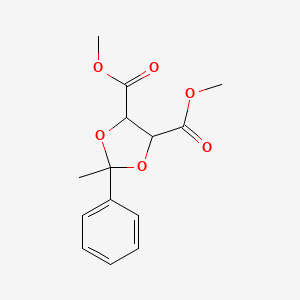
![(1S,2S)-1,2-bis[(2R)-1,4-dioxaspiro[4.5]decan-2-yl]ethane-1,2-diol](/img/structure/B13386266.png)
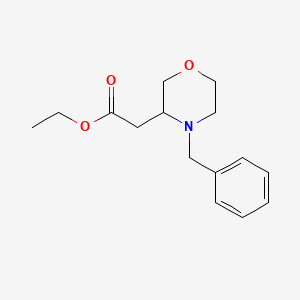
![4-[3-(6-Methoxy-4-quinolinyl)-3-oxopropyl]-1-[3-(2,3,5-trifluorophenyl)-2-propyn-1-yl]-3-piperidinecarboxylic acid](/img/structure/B13386270.png)
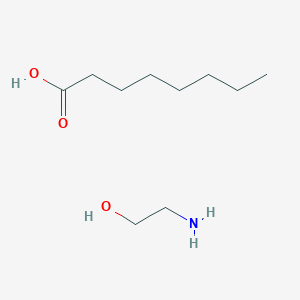

![[4,5-diacetyloxy-3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13386296.png)
![1-[2-[2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylprop-2-en-1-one](/img/structure/B13386300.png)
![sodium;(4R)-4-[(3R,5R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate](/img/structure/B13386306.png)
![N-[(4-fluorophenyl)methyl]-2-[6-(methylcarbamoylamino)-2',4'-dioxospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-3'-yl]-N-(1,1,1-trifluoropropan-2-yl)acetamide](/img/structure/B13386309.png)
